

Solubility and stability of Einecs 308-467-5 in different solvents

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Compound of Interest

Compound Name: *Einecs 308-467-5*

Cat. No.: *B15180195*

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Technical Guide: Solubility and Stability of 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt (**Einecs 308-467-5**)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility and stability of the chemical compound identified by **Einecs 308-467-5** and CAS number 98072-17-4. The substance is chemically named 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt. Understanding the physicochemical properties of this molecule is critical for its application in research and development, particularly in drug formulation and analytical method development. This document summarizes available data on its solubility in various solvents and its stability under different conditions, supported by experimental protocols where available.

Chemical Identification

Based on available chemical databases, **Einecs 308-467-5** is authoritatively identified as:

- Chemical Name: 3-((4-nitrophenyl)azo)-5-((6-sulpho-1-naphthyl)azo)salicylic acid, sodium salt^{[1][2][3]}
- CAS Number: 98072-17-4^{[1][2][3][4]}
- Molecular Formula: C₂₃H₁₅N₅O₈S·xNa^[1]

Initial searches revealed associations with "Salai, ext." and "Centaurea cyanus, ext."; however, these substances are linked to different EC numbers (308-366-6 and 281-664-0, respectively) and are therefore distinct from **Einecs 308-467-5**.

Solubility Profile

Quantitative solubility data for 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt in a range of common laboratory solvents is limited in publicly accessible literature. However, qualitative descriptions can be inferred from its chemical structure, which features both polar (sulfonate, carboxylate, nitro groups) and non-polar (aromatic rings) regions, suggesting amphiphilic properties.

Table 1: Qualitative Solubility of **Einecs 308-467-5**

Solvent	Solubility	Remarks
Water	Soluble	The presence of sodium salt forms of the sulfonic and carboxylic acid groups suggests good aqueous solubility.
Ethanol	Likely Soluble	The molecule's organic character suggests potential solubility in polar organic solvents.
Dimethyl Sulfoxide (DMSO)	Likely Soluble	A common solvent for complex organic molecules.
Dichloromethane (DCM)	Sparingly Soluble to Insoluble	The high polarity of the molecule would likely limit solubility in non-polar halogenated solvents.
Hexanes	Insoluble	The non-polar nature of hexanes makes it a poor solvent for this highly functionalized molecule.

Stability Profile

The stability of 3-((4-Nitrophenyl)azo)-5-((6-sulfo-1-naphthyl)azo)salicylic acid, sodium salt is crucial for its storage, handling, and application. Key factors influencing its stability include pH, light, and temperature.

General Stability Considerations:

- **pH Stability:** The azo linkages may be susceptible to cleavage under strongly acidic or reductive conditions. The ionization state of the carboxylic and sulfonic acid groups will be pH-dependent, which can influence both solubility and stability.
- **Photostability:** Azo compounds are known to be sensitive to light, particularly UV radiation, which can lead to isomerization or degradation. It is advisable to store the compound in the dark.
- **Thermal Stability:** While specific data is unavailable, elevated temperatures may lead to decomposition. Standard practice for complex organic molecules is storage in a cool, dark, and dry place.

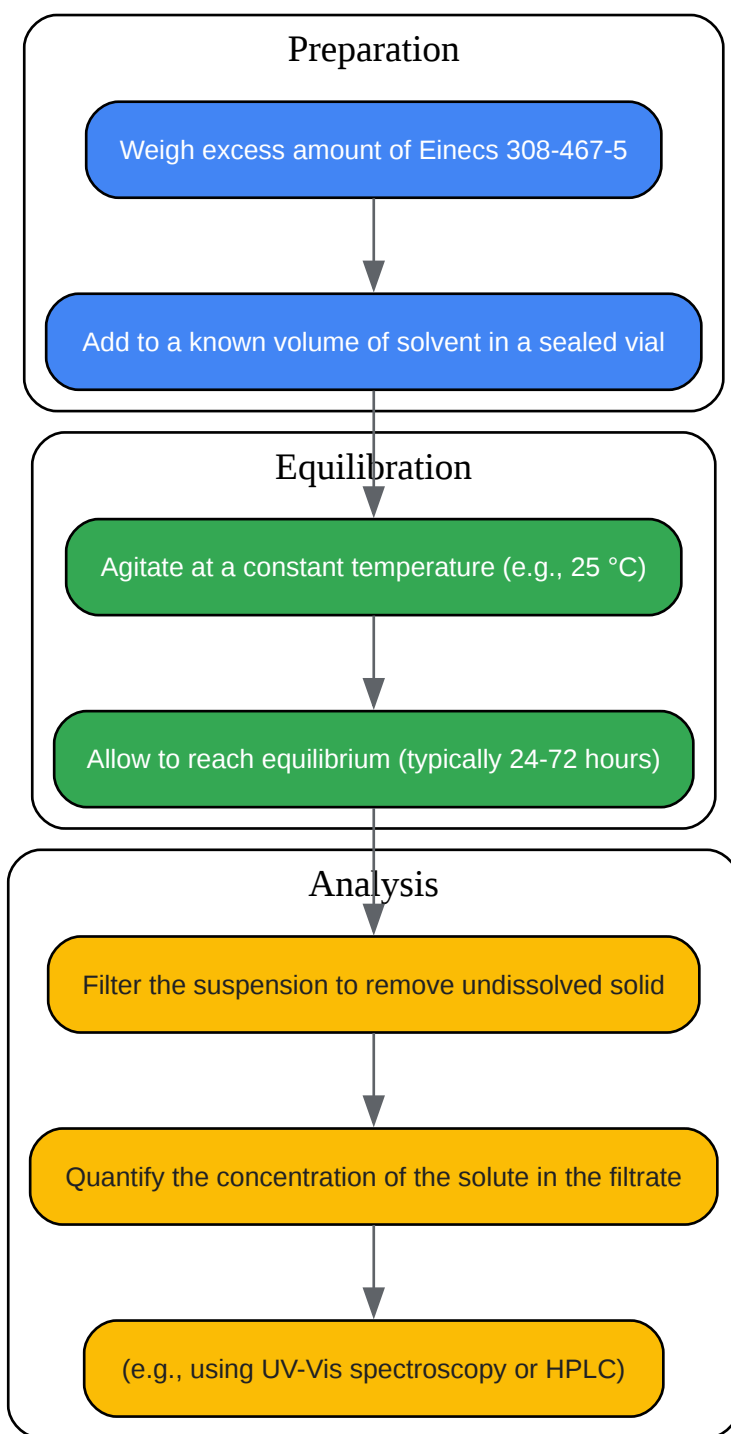
Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this specific compound are not readily available in the public domain. However, standardized methods can be employed.

5.1. Solubility Determination Protocol (Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in a given solvent.

Diagram 1: Experimental Workflow for Solubility Determination



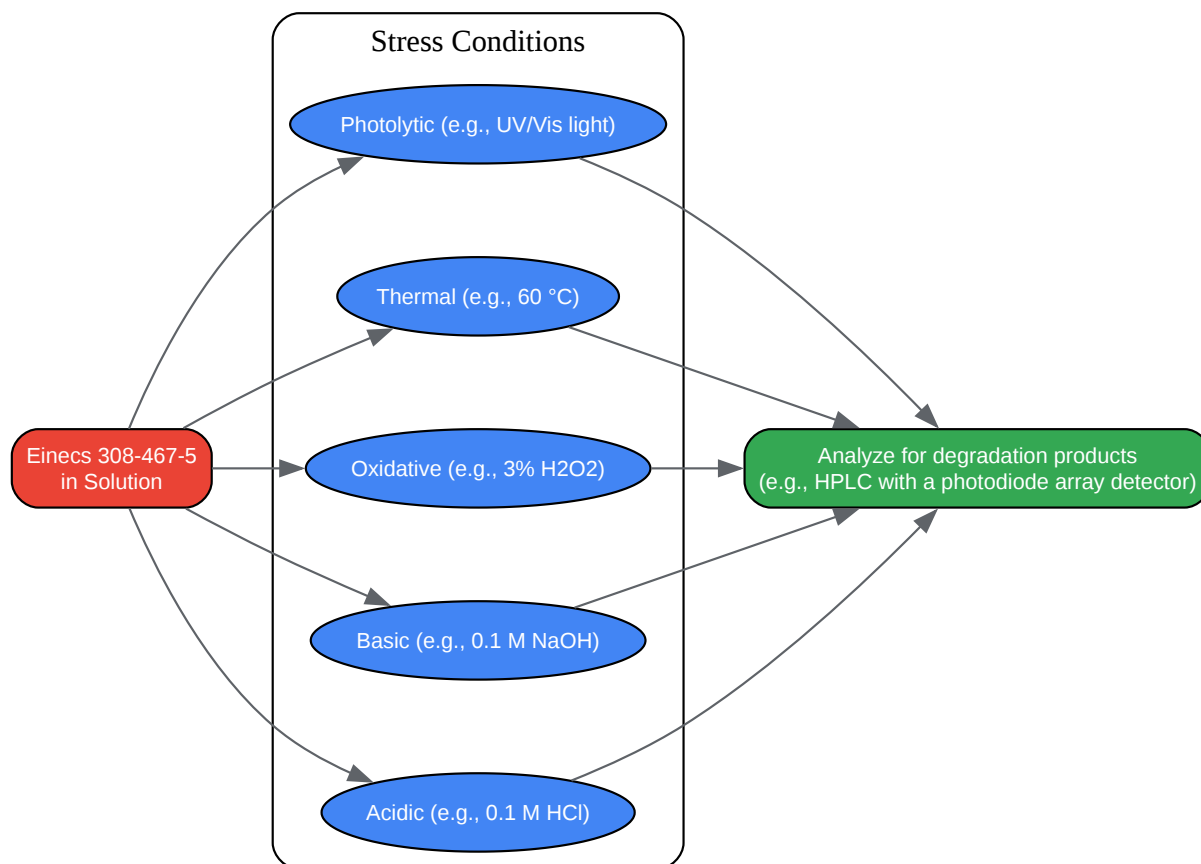
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Workflow for determining equilibrium solubility.

5.2. Stability Assessment Protocol (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and the intrinsic stability of a drug substance.

Diagram 2: Logical Relationship in a Forced Degradation Study



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Stress conditions applied in a forced degradation study.

Conclusion

While quantitative data on the solubility and stability of **EINECS 308-467-5** are not extensively documented in public literature, its chemical structure provides a basis for qualitative

predictions. The presence of multiple polar functional groups and a sodium salt form suggests good solubility in polar solvents like water and ethanol. The azo linkages indicate potential sensitivity to light and extreme pH conditions. For precise applications, it is imperative for researchers to determine these parameters empirically using standardized protocols such as the shake-flask method for solubility and forced degradation studies for stability. This guide provides the foundational information and methodological framework to support such investigations.

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